molecular formula C53H99NO18 B3026490 N-Heptadecanoyl ceramide trihexoside CAS No. 536745-81-0

N-Heptadecanoyl ceramide trihexoside

Cat. No.: B3026490
CAS No.: 536745-81-0
M. Wt: 1038.3 g/mol
InChI Key: FMSNZTFVKHTNKM-SKSJQVEHSA-N
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Description

N-Heptadecanoyl ceramide trihexoside is a synthetic compound with the molecular formula C53H99NO18 and a molecular weight of 1038.36 g/mol . It is a type of ceramide trihexoside, which is a subclass of sphingolipids. These compounds are known for their role in cellular signaling and structural integrity of cell membranes. This compound is particularly noted for its potential use in studies related to Fabry disease and sphingolipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptadecanoyl ceramide trihexoside typically involves the acylation of a ceramide backbone with heptadecanoic acid. The process can be carried out using a solvent mixture of chloroform and methanol in a 2:1 ratio . The reaction conditions often include the use of a catalyst and maintaining the reaction mixture at a specific temperature to ensure the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control .

Chemical Reactions Analysis

Types of Reactions

N-Heptadecanoyl ceramide trihexoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the ceramide, while reduction could produce reduced forms of the compound .

Properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H99NO18/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41(59)54-36(37(58)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)35-67-51-47(65)44(62)49(39(33-56)69-51)72-53-48(66)45(63)50(40(34-57)70-53)71-52-46(64)43(61)42(60)38(32-55)68-52/h28,30,36-40,42-53,55-58,60-66H,3-27,29,31-35H2,1-2H3,(H,54,59)/b30-28+/t36-,37+,38?,39?,40?,42-,43?,44-,45-,46-,47?,48?,49+,50-,51+,52+,53-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSNZTFVKHTNKM-SKSJQVEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H99NO18
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1038.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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